Cas no 15646-46-5 ((4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one)

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one is a versatile heterocyclic compound characterized by its oxazolone core and ethoxymethylene substituent. This structure imparts reactivity useful in organic synthesis, particularly as a precursor for the preparation of more complex heterocycles and functionalized intermediates. The compound's conjugated system and electrophilic nature make it valuable in cycloaddition and condensation reactions. Its phenyl and ethoxy groups contribute to stability while allowing further derivatization. Applications include its use in pharmaceutical research and agrochemical development, where its scaffold serves as a building block for bioactive molecules. The compound is typically handled under controlled conditions due to its sensitivity to moisture and heat.
(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one structure
15646-46-5 structure
Product name:(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
CAS No:15646-46-5
MF:C12H11NO3
Molecular Weight:217.22064
MDL:MFCD00003204
CID:87588
PubChem ID:1712093

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one 化学的及び物理的性質

名前と識別子

    • 4-(Ethoxymethylene)-2-phenyl-2-oxazoline-5-one
    • 4-Ethoxymethylene-2-phenyloxazolin-5-one
    • (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
    • 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one
    • 4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one
    • OXA
    • 57784-65-3
    • phOx
    • (4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one
    • 4-(ethoxymethylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
    • HY-126360
    • 5(4H)-Oxazolone, 4-(ethoxymethylene)-2-phenyl-, (E)-
    • SJHPCNCNNSSLPL-CSKARUKUSA-N
    • J-009303
    • (e)-4-(ethoxymethylene)-2-phenyl-oxazol-5(4h)-one
    • Q7115125
    • CHEBI:53076
    • (4E)-4-ethoxymethylene-2-phenyl-5-oxazolone
    • SCHEMBL25034
    • etox
    • 4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one
    • 2-phenyl-4-ethoxymethylene-5-oxazolone
    • 4-Ethoxymethylene-2-phenyl-5-oxazolone, (4E)-
    • 4-(ethoxymethylene)-2-phenyloxazol-5-one
    • 15646-46-5
    • EN300-17888
    • (4E)-4-(Ethoxymethylene)-2-phenyl-5(4H)-oxazolone
    • 40RAK33386
    • 4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5(4H)-one
    • InChI=1/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8
    • 4-Ethoxymethylene-2-phenyl-2-oxazoline-5-one
    • 2-phenyl-4-ethoxymethylene-5(4H)-oxazolone
    • DTXSID60860167
    • 2-phenyl-4-(ethoxymethylene)-5(4H)-oxazolone
    • (E)-4-(ethoxymethylene)-2-phenyloxazol-5(4H)-one
    • Q27258354
    • 5(4H)-Oxazolone, 4-(ethoxymethylene)-2-phenyl-, (4E)-
    • AS-67183
    • AKOS005174701
    • D84249
    • CS-0102963
    • 4-ethoxymethylene-2-phenyl-4H-1,3-oxazol-5-one
    • phenyl Ox
    • 2-phenyl-oxazolone
    • UNII-40RAK33386
    • pxazolone
    • SCHEMBL13774969
    • Oxazolone
    • OXA; OXZ
    • MDL: MFCD00003204
    • インチ: InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+
    • InChIKey: SJHPCNCNNSSLPL-NTMALXAHSA-N
    • SMILES: O=C(OC(C1=CC=CC=C1)=N/2)C2=C/OCC
    • BRN: 163055

計算された属性

  • 精确分子量: 217.07400
  • 同位素质量: 217.074
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 327
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 1
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 47.9
  • Surface Charge: 0

じっけんとくせい

  • Color/Form: 未確定
  • 密度みつど: 1.2160 (rough estimate)
  • ゆうかいてん: 94-96 °C (dec.) (lit.)
  • Boiling Point: 357.77°C (rough estimate)
  • フラッシュポイント: 136.8 °C
  • Refractive Index: 1.5560 (estimate)
  • すいようせい: Soluble in methanol (50 mg/ml), and water (partly).
  • PSA: 47.89000
  • LogP: 1.30350
  • Solubility: 未確定

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • 危害声明: H317
  • Warning Statement: P280
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 43
  • セキュリティの説明: S36
  • RTECS号:RQ5786250
  • 危険物標識: Xn
  • HazardClass:IRRITANT
  • 储存条件:2-8°C
  • Risk Phrases:R43

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-17888-1.0g
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Enamine
EN300-17888-5.0g
4-(ethoxymethylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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$117.0 2023-06-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
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Ambeed
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
E0753-1G
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SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD96917-100mg
4-(Ethoxymethylene)-2-phenyloxazol-5(4H)-one
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100mg
¥100.0 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E928047-1g
4-(Ethoxymethylene)-2-phenyl-2-oxazoline-5-one
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¥660.00 2022-01-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
E0753-10G
(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one
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¥5010.04 2023-10-16
Enamine
EN300-17888-0.1g
4-(ethoxymethylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one
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0.1g
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(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one 合成方法

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one 関連文献

(4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-oneに関する追加情報

Recent Advances in the Study of (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS: 15646-46-5)

The compound (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS: 15646-46-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This oxazolone derivative, characterized by its ethoxymethylene and phenyl substituents, has been the subject of several studies aimed at exploring its synthetic utility, biological activity, and mechanism of action. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have highlighted the role of (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one as a versatile intermediate in the synthesis of heterocyclic compounds with potential pharmacological activities. For instance, researchers have demonstrated its utility in the construction of pyrazole and imidazole derivatives, which are known for their anti-inflammatory and anticancer properties. The compound's reactivity, particularly its ability to undergo cycloaddition reactions, has been exploited to generate diverse molecular scaffolds with enhanced bioactivity.

In addition to its synthetic applications, (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one has been investigated for its direct biological effects. Preliminary in vitro studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). These findings suggest its potential as a lead compound for the development of novel anti-inflammatory agents. Further mechanistic studies are underway to elucidate the precise molecular targets and signaling pathways modulated by this oxazolone derivative.

Another area of interest is the compound's potential role in antimicrobial therapy. Recent screening assays have revealed that (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one possesses activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Researchers are currently exploring structure-activity relationships (SAR) to optimize its antimicrobial potency while minimizing cytotoxicity. These efforts are expected to yield derivatives with improved therapeutic indices.

From a structural perspective, computational modeling and X-ray crystallography studies have provided insights into the conformational flexibility and electronic properties of (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one. These studies have revealed that the ethoxymethylene group plays a critical role in stabilizing the compound's conformation and influencing its reactivity. Such structural insights are invaluable for the rational design of derivatives with tailored biological activities.

In conclusion, (4E)-4-(Ethoxymethylene)-2-phenyl-1,3-oxazol-5(4H)-one (CAS: 15646-46-5) represents a promising scaffold in medicinal chemistry, with demonstrated potential in anti-inflammatory and antimicrobial applications. Ongoing research efforts are focused on optimizing its biological activity and exploring its utility in other therapeutic areas. The compound's synthetic versatility and unique structural features make it a valuable tool for the discovery of new bioactive molecules. Future studies are expected to further elucidate its pharmacological profile and expand its applications in drug development.

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